molecular formula C21H14N2O4S B2958297 N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide CAS No. 921870-52-2

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide

Cat. No.: B2958297
CAS No.: 921870-52-2
M. Wt: 390.41
InChI Key: NIDFYNPFZVHPMF-UHFFFAOYSA-N
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Description

N-[4-(7-Methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide (CAS: 921869-50-3) is a heterocyclic compound featuring dual benzofuran moieties linked via a thiazole-carboxamide scaffold. Its molecular formula is C₁₉H₁₃N₃O₃S, with a molecular weight of 363.39 g/mol . The structure includes a 7-methoxy-substituted benzofuran attached to the 4-position of the thiazole ring, while a second benzofuran-2-carboxamide group is bonded to the thiazole’s 2-position.

Synthetic routes for analogous compounds (e.g., benzofuran-thiazole hybrids) often employ coupling reactions, such as EDCI-mediated amide bond formation, and catalytic hydrogenation for substituent modifications .

Properties

IUPAC Name

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O4S/c1-25-16-8-4-6-13-10-17(27-19(13)16)14-11-28-21(22-14)23-20(24)18-9-12-5-2-3-7-15(12)26-18/h2-11H,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDFYNPFZVHPMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide typically involves multiple steps, including the construction of the benzofuran ring and the subsequent formation of the thiazole ring. One common method involves the use of a free radical cyclization cascade to construct the benzofuran ring . This method is advantageous due to its high yield and fewer side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as proton quantum tunneling have been employed to construct complex benzofuran ring systems with high efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions may vary, but they often involve controlled temperatures and specific solvents to optimize the reaction yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction may produce benzofuran-2-yl alcohols.

Scientific Research Applications

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide is a complex organic compound featuring benzofuran, thiazole, and furan moieties, drawing interest for its potential biological activities and applications in scientific research. Benzofuran compounds, to which this compound belongs, have demonstrated biological activities such as antitumor, antibacterial, antioxidant, and antiviral properties.

Chemical Structure and Properties
The compound has a complex structure that includes a benzofuran moiety and a thiazole ring.

Key details:

  • IUPAC Name : N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide
  • Molecular Formula : C12H10N2O2S
  • Molecular Weight : 246.29 g/mol
  • CAS Number : 921550-63-2

Biological Activities

Antiviral Activity
Research indicates that compounds similar to N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide exhibit antiviral properties. Thiazole derivatives have demonstrated effectiveness against viruses, including hepatitis C virus (HCV) and human immunodeficiency virus (HIV). The mechanism often involves inhibiting viral polymerases or proteases, leading to reduced viral replication.

Antimicrobial Activity
Studies have demonstrated that compounds with similar structural features possess antibacterial and antifungal activities. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 4.69 to 156.47 µM against bacterial strains, including Staphylococcus aureus and Escherichia coli. These results suggest that N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide may also exhibit antimicrobial properties.

Mechanisms of Action

  • Target of Action : Benzofuran compounds have shown strong biological activities, such as antitumor, antibacterial, anti-oxidative, and antiviral activities.
  • Mode of Action : Benzofuran derivatives may interact with their targets in a manner that modulates these targets’ functions.
  • Biochemical Pathways : This compound may affect pathways related to cell growth, oxidative stress, viral replication, and bacterial growth.
  • Result of Action : This compound may have effects such as inhibiting cell growth, reducing oxidative stress, inhibiting viral replication, and inhibiting bacterial growth.

Mechanism of Action

The mechanism of action of N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran ring system is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . For example, it may inhibit the activity of certain enzymes involved in tumor growth or bacterial replication .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Thiazole-Linked Benzofuran Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity/Notes References
Target Compound C₁₉H₁₃N₃O₃S 363.39 7-Methoxy-benzofuran (C4-thiazole), benzofuran-2-carboxamide (C2-thiazole) Structural model for drug design; bioactivity data pending
7-Methoxy-N-(1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide C₁₃H₁₀N₂O₃S 274.30 Single benzofuran with methoxy group at C7; lacks second benzofuran substituent Simpler analog; potential scaffold for SAR studies
N-[[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]carbamothioyl]benzamide C₁₉H₁₃N₃O₂S₂ 379.46 Thiourea linkage instead of carboxamide; benzofuran at C4-thiazole Altered hydrogen-bonding capacity; may influence target binding
Thiazole-Acetamide/Coumarin Hybrids
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity/Notes References
N-[4-(2-Oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide C₁₄H₁₀N₂O₃S 298.31 Coumarin (chromen-2-one) at C4-thiazole; acetamide at C2 Anticancer and anti-inflammatory potential due to coumarin’s π-stacking ability
N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) C₁₂H₁₂N₂O₃S 280.30 Methoxy/hydroxy-phenyl at C4-thiazole; acetamide at C2 Non-selective COX-1/COX-2 inhibitor (IC₅₀ ~9–11 mM)

Functional Group Modifications and Pharmacological Implications

  • Carboxamide vs.
  • Benzofuran vs. Coumarin : Coumarin-containing analogs (e.g., ) exhibit distinct electronic properties due to the lactone ring, favoring interactions with hydrophobic enzyme pockets.
  • Methoxy Positioning : The 7-methoxy group on the benzofuran in the target compound may improve metabolic stability compared to unmethoxylated analogs (e.g., ).

Physicochemical and Computational Properties

Property Target Compound 7-Methoxy-N-(thiazol-2-yl)-benzofuran-2-carboxamide N-[4-(Coumarin-3-yl)-thiazol-2-yl]acetamide
XLogP3 ~4.5 (estimated) Not reported 2.8
Hydrogen Bond Acceptors 5 5 4
Topological Polar Surface Area (Ų) 108 98 89
Complexity High (527) Moderate (320) Moderate (310)

Notes:

  • Higher XLogP3 values (e.g., target compound) correlate with increased lipophilicity, suggesting improved membrane permeability but possible solubility challenges.

Biological Activity

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide is a complex organic compound notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications.

Structural Characteristics

The compound features a unique combination of benzothiazole , thiazole , and methoxy-substituted benzofuran moieties. This structural diversity may enhance its interaction with various biological targets, making it a candidate for therapeutic development.

Synthesis

The synthesis typically involves multi-step reactions starting from readily available precursors. The methods include:

  • Formation of the thiazole ring through cyclization reactions.
  • Introduction of the benzofuran moiety via electrophilic substitution.
  • Final coupling to form the complete amide structure.

Antioxidant and Neuroprotective Effects

Research has shown that derivatives of benzofuran, including this compound, exhibit significant neuroprotective and antioxidant properties. For instance, studies on similar compounds demonstrated their ability to protect against NMDA-induced excitotoxicity in neuronal cells.

Key Findings:

  • Compound 1f showed potent neuroprotective action comparable to memantine at 30 µM concentration.
  • Substituents like -CH3 and -OH at specific positions enhanced neuroprotective efficacy against oxidative stress and excitotoxicity .

Anti-inflammatory and Anticancer Properties

Molecular docking studies suggest that this compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and various kinases associated with cancer proliferation.

Potential Mechanisms:

  • Inhibition of COX enzymes could lead to reduced inflammation.
  • Targeting kinases may hinder cancer cell growth and proliferation.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals varying biological activities:

Compound NameStructural FeaturesBiological Activity
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamidesBenzothiazole derivativeAntimicrobial
PsoralenBenzofuran derivativeAntimicrobial, anticancer
8-MethoxypsoralenBenzofuran derivativeAntimicrobial
4-Amino-N-(thiazol-2-yl)benzenesulfonamidesThiazole derivativeAnticonvulsant

This table highlights how variations in structure can lead to diverse biological activities, indicating that modifications in the benzofuran or thiazole components could optimize therapeutic effects .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Neuroprotective Studies : A series of synthesized benzofuran derivatives were tested for neuroprotection against NMDA-induced damage. The results indicated that certain substitutions significantly enhanced protective effects .
  • Inflammatory Pathway Inhibition : Research indicated that compounds with similar thiazole and benzothiazole structures could effectively inhibit inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide?

  • Methodology : The compound can be synthesized via a carbodiimide-mediated coupling reaction. For example, benzo[b]furan-2-carboxylic acid derivatives are reacted with thiazol-2-yl amines using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in anhydrous dichloromethane or DMF. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Key Considerations : Optimize reaction temperature (e.g., 0°C to room temperature) to minimize side reactions. Monitor progress via TLC or LC-MS.

Q. How is the compound characterized structurally, and what spectroscopic techniques are essential?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm connectivity of the benzofuran, thiazole, and methoxy groups. Coupling constants (e.g., J=8.5HzJ = 8.5 \, \text{Hz} for aromatic protons) help assign substitution patterns .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation.
  • Elemental Analysis : Validate purity and stoichiometry.

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Solubility : The compound’s solubility in aqueous buffers is influenced by its pKa (predicted ~2.5–3.0 for carboxylic acid derivatives). Use DMSO for stock solutions (e.g., 10 mM) and dilute in PBS for in vitro assays.
  • Stability : Assess via HPLC under varying pH (4–9) and temperature (4°C–37°C). Methoxy and benzofuran groups may confer photostability, but confirm with accelerated degradation studies .

Advanced Research Questions

Q. How can X-ray crystallography be utilized to resolve the compound’s 3D structure, and what challenges arise?

  • Methodology : Grow single crystals via slow evaporation (e.g., benzene/ethyl acetate). Use SHELXL for structure refinement. The planar benzofuran and thiazole rings often form π-π stacking interactions, while hydrogen bonds (e.g., N–H⋯O) stabilize the lattice .
  • Challenges : Low crystal yield due to flexible substituents. Consider co-crystallization with cyclodextrins or salts to improve packing.

Q. What in vitro models are suitable for evaluating the compound’s mechanism of action, particularly in oncology?

  • Assays :

  • Cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., MCF-7, HCT-116). Compare IC50 values with controls like doxorubicin.
  • Target Engagement : Kinase inhibition profiling (e.g., EGFR, Hec1/Nek2 pathways) using recombinant enzymes and ATP-competitive assays. Structural analogs (e.g., INH1) show mitotic pathway disruption .
    • Data Interpretation : Address contradictory activity data (e.g., low solubility masking efficacy) by normalizing results to cellular uptake (LC-MS quantification) .

Q. How do substituent modifications (e.g., methoxy vs. halogen) impact biological activity and selectivity?

  • SAR Insights :

  • Methoxy Group : Enhances metabolic stability but may reduce solubility. Replace with trifluoromethoxy for improved pharmacokinetics.
  • Thiazole Ring : Nitrogen positioning affects hydrogen bonding with targets. 2-Thiazolyl derivatives show higher affinity than 4-substituted analogs .
    • Experimental Design : Synthesize derivatives with systematic substitutions (e.g., –OCH3 → –Cl, –F) and compare via molecular docking (AutoDock Vina) and in vitro assays .

Q. What strategies resolve discrepancies in reported biological data, such as conflicting IC50 values across studies?

  • Troubleshooting :

  • Assay Conditions : Standardize cell density, serum concentration, and incubation time.
  • Compound Integrity : Verify purity (>95% by HPLC) and stability under assay conditions.
  • Statistical Analysis : Use ANOVA with post-hoc tests to assess significance. Meta-analyses of published data (e.g., PubChem BioAssay) can identify trends .

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